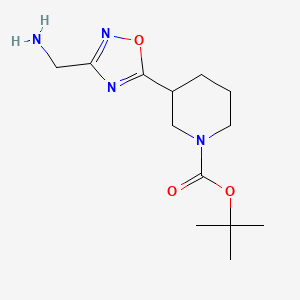
Cyclobutyl(2,4-dimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl(2,4-dimethoxyphenyl)methanone is an organic compound with the molecular formula C13H16O3 It is characterized by a cyclobutyl group attached to a methanone moiety, which is further connected to a 2,4-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(2,4-dimethoxyphenyl)methanone typically involves the following steps:
Formation of Cyclobutyl Group: Cyclobutanes can be synthesized through various methods, including the dimerization of alkenes upon irradiation with UV light or the dehalogenation of 1,4-dihalobutanes using reducing metals.
Attachment of Methanone Moiety: The cyclobutyl group is then attached to a methanone moiety through a series of organic reactions, such as Friedel-Crafts acylation.
Introduction of 2,4-Dimethoxyphenyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutyl(2,4-dimethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl(2,4-dimethoxyphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Cyclobutyl(2,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Alteration of Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Cyclobutyl(2,4-dimethoxyphenyl)methanone can be compared with other similar compounds, such as:
Cyclobutyl(2,4-dimethoxyphenyl)ethanone: Similar structure but with an ethanone moiety instead of methanone.
Cyclobutyl(2,4-dimethoxyphenyl)propanone: Contains a propanone moiety, leading to different chemical properties and reactivity.
Cyclobutyl(2,4-dimethoxyphenyl)butanone: Features a butanone moiety, which may result in distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
cyclobutyl-(2,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C13H16O3/c1-15-10-6-7-11(12(8-10)16-2)13(14)9-4-3-5-9/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
WZDLMGMXTFWUTK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Isobutyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870982.png)

![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14871002.png)
![ethyl 4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B14871015.png)


